2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a pyridazinone core, a methoxyphenyl group, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Thiazole Moiety: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the pyridazinone and thiazole intermediates through a condensation reaction, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core may inhibit enzyme activity by mimicking natural substrates, while the thiazole moiety could interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
- 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Uniqueness
The uniqueness of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide lies in its methoxyphenyl group, which can influence its electronic properties and reactivity, potentially leading to different biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H17N5O3S/c1-29-16-6-4-14(5-7-16)17-8-9-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-3-2-10-22-11-15/h2-11,13H,12H2,1H3,(H,23,24,27) |
InChI Key |
CGPGIAOYYMMLJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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